Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative with a phenyl-substituted nitrophenoxy compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The phenoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and methanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its broad spectrum of activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6-tetrahydropyrimidine-8-carboxylate: Shares a similar core structure but differs in the substitution pattern and functional groups.
Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate: Another related compound with variations in the heterocyclic ring system and substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19N5O5S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
methyl 12-methyl-4-[3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C24H19N5O5S/c1-13-7-8-18(17(9-13)29(31)32)34-11-15-5-4-6-16(10-15)21-26-22-19-14(2)20(24(30)33-3)35-23(19)25-12-28(22)27-21/h4-10,12H,11H2,1-3H3 |
InChI Key |
VNZRZECNBSCYME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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